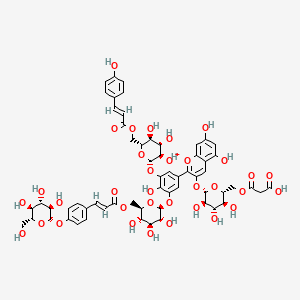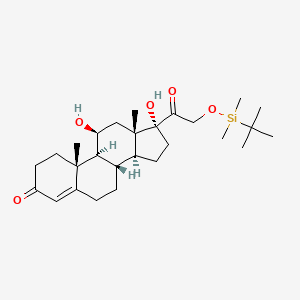
3-Methylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclopropene is a hydrocarbon with the chemical formula C₄H₆. It is a colorless gas that is known for its high reactivity and tendency to polymerize. This compound is structurally related to cyclopropene, with a methyl group attached to the third carbon of the cyclopropene ring. It has garnered significant interest due to its applications in various fields, particularly in agriculture as a plant growth regulator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylcyclopropene can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a strong base such as sodium amide or sodium tert-butoxide. This intramolecular cyclization reaction yields this compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stabilized for commercial use by encapsulation in specialized formulations to prevent premature polymerization .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclopropene undergoes a variety of chemical reactions due to its strained ring structure and unsaturation. Some of the common reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can facilitate reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes .
Aplicaciones Científicas De Investigación
3-Methylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutene derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The primary mechanism of action of 3-Methylcyclopropene involves its binding to the ethylene receptor in plants. By blocking this receptor, the compound inhibits the effects of ethylene, a natural plant hormone responsible for processes such as fruit ripening and flower wilting. This competitive inhibition prevents ethylene from exerting its effects, thereby prolonging the freshness of produce .
Comparación Con Compuestos Similares
3-Methylcyclopropene is often compared to other cyclopropene derivatives such as:
1-Methylcyclopropene: Another plant growth regulator with a similar mechanism of action but differing in the position of the methyl group.
Methylenecyclopropene: A related compound with an exocyclic double bond, known for its high reactivity and use in organic synthesis.
Cyclopropene: The parent compound of the cyclopropene family, used as a building block in various chemical reactions.
This compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
18631-90-8 |
|---|---|
Fórmula molecular |
C4H6 |
Peso molecular |
54.09 g/mol |
Nombre IUPAC |
3-methylcyclopropene |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
Clave InChI |
FAPGNCCCFGCZKP-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)

![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)

![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)

![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
